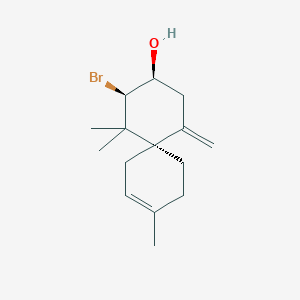

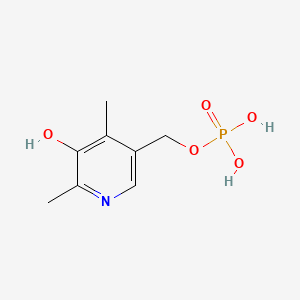

![molecular formula C14H10Cl2NO2- B1209939 {2-[(2,6-dichlorophenyl)amino]phenyl}acetate](/img/structure/B1209939.png)

{2-[(2,6-dichlorophenyl)amino]phenyl}acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

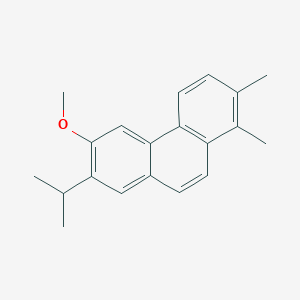

Diclofenac(1-) is the conjugate base of diclofenac. It is a conjugate base of a diclofenac.

Wissenschaftliche Forschungsanwendungen

1. Historical Context and Electrotherapy

Voltaren, a pharmaceutical trademark, is interestingly linked to the history of electrotherapy for pain treatment. The name Voltaren is thought to be derived from Alessandro Volta, a pioneer in the study of electricity, highlighting the historical use of electrotherapy for pain, gout, and rheumatic disorders (Helmstädter, 2003).

2. Long-Term Tolerability

A study assessing the long-term tolerability of Voltaren found it to be safe for chronic use, showing no adverse effects on hemopoiesis, liver, or renal function (Miura, 1975).

3. Reduction in Exercise-Induced Muscle Injury

Voltaren has been shown to significantly reduce exercise-induced muscle damage. A study using diclofenac sodium (Voltaren) demonstrated less muscle tissue damage and a significant lowering of post-exercise creatine kinase ratios, indicating its effectiveness in reducing muscle injury (O'Grady et al., 2000).

4. Impact on Spermatogenesis

In a study examining the effect of Voltaren on spermatogenesis in infertile oligospermic patients, a significant increase in the number and motility of spermatozoa was observed in patients with high levels of seminal prostaglandin treated with diclofenac sodium (Moskovitz et al., 1988).

5. Alternative Treatment for Temporomandibular Joint Pain

Diclofenac sodium (Voltaren) has been studied as an alternative treatment for temporomandibular joint pain. The study found it to be effective in reducing TMJ pain and tenderness to palpation of the masticatory muscles (Ekberg et al., 1996).

6. Pharmacological Properties

Voltaren's pharmacological properties, including its anti-inflammatory, analgesic, and antipyretic activities, have been attributed to its inhibition of prostaglandin biosynthesis, contributing to its broad therapeutic applications (Menassé et al., 1978).

7. Treatment of Cystoid Macular Edema

Diclofenac sodium (Voltaren) has been shown to be effective in treating chronic cystoid macular edema following cataract extraction, demonstrating significant improvement in visual acuity and reduction in CME (Rho, 2003).

Eigenschaften

Molekularformel |

C14H10Cl2NO2- |

|---|---|

Molekulargewicht |

295.1 g/mol |

IUPAC-Name |

2-[2-(2,6-dichloroanilino)phenyl]acetate |

InChI |

InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19)/p-1 |

InChI-Schlüssel |

DCOPUUMXTXDBNB-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl |

Kanonische SMILES |

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

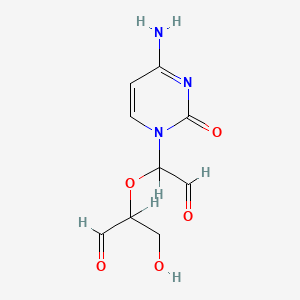

![3-[3-(3-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B1209858.png)

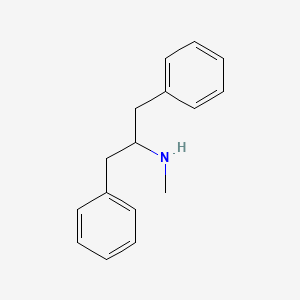

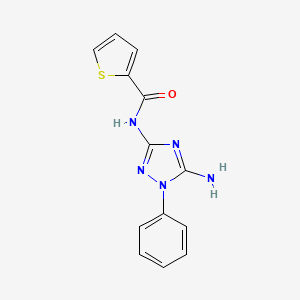

![3-pyridin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1209859.png)

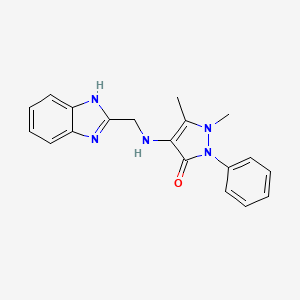

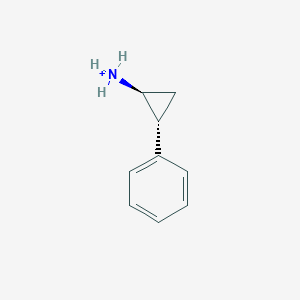

![N-(1-ethyl-6-methyl-3-pyrazolo[3,4-b]quinolinyl)-4-pyridinecarboxamide](/img/structure/B1209860.png)

![[(2s,3s,5r)-3-Azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl pyridine-4-carboxylate](/img/structure/B1209864.png)

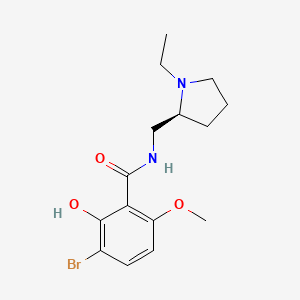

![(3s,5s,10s,13s)-17-[(1r)-1-Hydroxy-1-(2-piperidyl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-3-ol](/img/structure/B1209866.png)